1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(4-methoxybenzenesulfonyl)piperazine
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Overview
Description
1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(4-methoxybenzenesulfonyl)piperazine is a complex organic compound that features a thiazole ring, a piperazine ring, and a methoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(4-methoxybenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the thiazole ring and the piperazine ring separately. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions. The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Once the individual rings are prepared, they are coupled together using a suitable linker, such as a methylene group
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of the thiazole and piperazine rings, as well as the coupling and sulfonylation steps. Additionally, the use of automated purification techniques, such as high-performance liquid chromatography (HPLC), would ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(4-methoxybenzenesulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for use as an antimicrobial or anticancer agent.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(4-methoxybenzenesulfonyl)piperazine would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a specific enzyme by binding to its active site, or it could modulate the activity of a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir contain thiazole rings and have diverse biological activities.
Piperazine Derivatives: Compounds such as piperazine citrate and fluphenazine contain piperazine rings and are used as pharmaceuticals.
Methoxybenzenesulfonyl Derivatives: Compounds such as methoxybenzenesulfonamide have similar structural features and are used in various applications.
Uniqueness
1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(4-methoxybenzenesulfonyl)piperazine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-tert-butyl-2-[[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-19(2,3)17-14-26-18(20-17)13-21-9-11-22(12-10-21)27(23,24)16-7-5-15(25-4)6-8-16/h5-8,14H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQZDPFHHNCHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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